4-Hydroxy-2,5-dimethylhexan-3-one
Description
Historical Context and Significance of Hydroxy Ketones in Organic Chemistry
Hydroxy ketones, also known as ketols, are a fundamental class of organic compounds characterized by the presence of both a ketone and a hydroxyl functional group. wikipedia.org Their significance in organic chemistry is rooted in their versatility as intermediates in a wide array of chemical transformations. The relative position of the two functional groups classifies them into major categories, primarily alpha- and beta-hydroxy ketones, each with distinct formation pathways and reactivity. wikipedia.org
Alpha-hydroxy ketones, or acyloins, are traditionally formed through reactions like the acyloin condensation of esters. wikipedia.org Beta-hydroxy ketones, often referred to as aldols, are the characteristic products of the aldol (B89426) condensation, a cornerstone reaction in organic synthesis that forms carbon-carbon bonds by reacting two carbonyl compounds (aldehydes or ketones). taylorandfrancis.comncert.nic.in
The importance of hydroxy ketones extends to industrial applications. Aromatic hydroxy ketones, for instance, serve as precursors in the manufacturing of widely used pharmaceuticals such as paracetamol and aspirin. taylorandfrancis.com They are also pivotal in the synthesis of complex natural products and biologically active molecules, including flavonoids and quinones. taylorandfrancis.com The ability of these compounds to undergo various reactions like oxidation, reduction, and dehydration makes them valuable building blocks for assembling more complex molecular architectures. taylorandfrancis.comevitachem.com
Current Research Landscape of 4-Hydroxy-2,5-dimethylhexan-3-one
Research on this compound, also known by synonyms such as Isobutyroin, has established its identity and characterized its fundamental properties. nih.govcymitquimica.com It is recognized as an aroma compound and is used in the food industry as a flavoring agent to enhance the sensory profiles of products. evitachem.com
In the realm of chemical research, this compound serves as a useful intermediate for the synthesis of other organic compounds. evitachem.com Its bifunctional nature, containing both a hydroxyl and a ketone group, allows it to undergo a variety of chemical reactions:
Oxidation : The secondary alcohol group can be oxidized. evitachem.com
Reduction : The ketone group can be reduced to a secondary alcohol. evitachem.com
Substitution : The hydroxyl group can be replaced in substitution reactions. evitachem.com
While it is a known compound with specific applications, the volume of dedicated research into its biological activities is not as extensive as that for some of its more famous isomers, such as the flavor compound Furaneol®. evitachem.commdpi.com
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₈H₁₆O₂ nih.gov |
| Molecular Weight | 144.21 g/mol nih.gov |
| Synonyms | Isobutyroin, 4-Hydroxy-2,5-dimethyl-3-hexanone nih.govcymitquimica.com |
| Appearance | Liquid cymitquimica.com |
This table is based on data from PubChem and CymitQuimica. nih.govcymitquimica.com
Distinction and Relationship with Isomeric and Related Compounds
Understanding this compound requires distinguishing it from its isomers and other related, well-known compounds.
Isomeric Relationship: 5-Hydroxy-2,5-dimethyl-3-hexanone 5-Hydroxy-2,5-dimethyl-3-hexanone is a structural isomer of this compound. They share the same molecular formula (C₈H₁₆O₂) and molecular weight but differ in the placement of the hydroxyl group. nih.govnih.gov In this compound, the hydroxyl group is at the C4 position, making it an alpha-hydroxy ketone. nih.gov In its isomer, the hydroxyl group is at the C5 position, classifying it as a beta-hydroxy ketone. nih.gov This structural difference affects their chemical reactivity and synthetic origins.
Distinction from Related Compound: 2,5-Dimethyl-4-hydroxy-3(2H)-furanone A compound often discussed in similar contexts due to its name and application as a flavor agent is 2,5-Dimethyl-4-hydroxy-3(2H)-furanone, widely known as Furaneol® or HDMF. mdpi.com Despite the similar-sounding name, it is not an isomer of this compound and has a fundamentally different structure. The key distinction is that this compound is an acyclic (open-chain) compound, whereas Furaneol® is a heterocyclic (closed-ring) compound known as a furanone. nih.govmdpi.com Furaneol® is a key aroma compound in fruits like strawberries and pineapples and is formed naturally through biosynthesis or during the heat-induced Maillard reaction. mdpi.comacs.orgelsevierpure.com
The following table provides a comparative overview of these three compounds.
| Feature | This compound | 5-Hydroxy-2,5-dimethyl-3-hexanone | 2,5-Dimethyl-4-hydroxy-3(2H)-furanone |
| Structure | Acyclic (Open-chain) | Acyclic (Open-chain) | Heterocyclic (Furanone ring) |
| Molecular Formula | C₈H₁₆O₂ nih.gov | C₈H₁₆O₂ nih.gov | C₆H₈O₃ mdpi.com |
| Molecular Weight | 144.21 g/mol nih.gov | 144.21 g/mol nih.gov | 128.13 g/mol mdpi.com |
| Classification | Alpha-Hydroxy Ketone | Beta-Hydroxy Ketone | Cyclic Enol-oxo compound mdpi.com |
| Common Name | Isobutyroin nih.gov | N/A | Furaneol®, HDMF mdpi.com |
This comparison table is generated from data found in the cited sources. nih.govmdpi.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2,5-dimethylhexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5(2)7(9)8(10)6(3)4/h5-7,9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYRRYXXNJLYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281800 | |
| Record name | 4-hydroxy-2,5-dimethylhexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815-77-0 | |
| Record name | 815-77-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-2,5-dimethylhexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies for 4 Hydroxy 2,5 Dimethylhexan 3 One
Synthetic Methodologies
The formation of 4-Hydroxy-2,5-dimethylhexan-3-one, also known as isobutyroin, can be approached through several distinct synthetic routes. nih.gov These methods include traditional chemical syntheses, which build the carbon skeleton through controlled bond-forming reactions, and modern biotechnological pathways that leverage the specificity of enzymes for asymmetric synthesis.
Classical Chemical Synthesis Approaches
Traditional organic synthesis provides a robust toolkit for the construction of α-hydroxy ketones. These methods often involve the sequential formation of carbon-carbon bonds and the introduction of functional groups through well-established reaction mechanisms.
Complex organic molecules are often assembled through multi-step synthetic sequences starting from simple, readily available precursors. While a specific, documented multi-step synthesis of the acyclic this compound from a simple chiral pool starting material like tartaric acid is not prominently featured in the literature, the principle remains a cornerstone of organic synthesis. This strategic approach is exemplified by the synthesis of related chiral molecules like furanones from precursors such as (2R,3R)-Tartaric acid.
In such a strategy, the precursor provides the initial stereochemical framework. A series of chemical transformations, including protection of functional groups, carbon chain extension, oxidation, reduction, and cyclization, are sequentially performed to build the target molecule. For instance, the synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, a cyclic analogue, involves pathways that could conceptually be adapted. aiche.org A hypothetical multi-step synthesis for an acyclic target like this compound would involve the careful selection of precursors that contain portions of the final carbon skeleton, followed by strategic bond-forming reactions to assemble the complete structure.
The cross-aldol reaction is a fundamental carbon-carbon bond-forming reaction that combines two different carbonyl compounds. researcher.lifenih.gov However, controlling the selectivity between four possible products can be challenging. nih.gov Thiazolium salt catalysis offers an elegant solution, particularly for benzoin-type or acyloin condensations, which generate α-hydroxy ketones. This method operates via "umpolung" (reactivity inversion), where an aldehyde, normally an electrophile at its carbonyl carbon, is converted into a nucleophile.
The catalytic cycle is initiated by the deprotonation of a thiazolium salt to form a nucleophilic N-heterocyclic carbene (NHC). acs.orgrsc.org The NHC adds to an aldehyde (e.g., isobutyraldehyde), forming a Breslow intermediate. This intermediate is a key species—an acyl anion equivalent—that can then nucleophilically attack a second carbonyl compound (e.g., another ketone or aldehyde). acs.org Subsequent collapse of the resulting adduct releases the α-hydroxy ketone product and regenerates the NHC catalyst. acs.org For the synthesis of this compound, a crossed condensation between two molecules of isobutyraldehyde (B47883) or between isobutyraldehyde and a suitable ketone could be envisioned under thiazolium salt catalysis.
Table 1: Key Features of Thiazolium Salt-Catalyzed Aldol (B89426) Reactions
| Feature | Description | Reference |
| Catalyst | N-Heterocyclic Carbenes (NHCs) generated from Thiazolium salts. | acs.org |
| Key Intermediate | Breslow Intermediate (an acyl anion equivalent). | acs.org |
| Reaction Type | Cross-Aldol or Benzoin/Acyloin Condensation. | acs.orgrsc.org |
| Advantage | "Umpolung" of aldehyde reactivity, allowing it to act as a nucleophile. | acs.org |
| Product | α-Hydroxy ketones (Acyloins). | rsc.org |
Oxidation-mediated methods provide a powerful route for C-C bond formation through radical intermediates. Manganese(III) acetate (B1210297), Mn(OAc)₃, is a widely used one-electron oxidizing agent capable of generating carbon-centered radicals from enolizable carbonyl compounds, such as β-dicarbonyls. nih.govnih.gov
In a typical reaction, Mn(OAc)₃ oxidizes a compound like 2,4-pentanedione at the α-carbon to produce an α-oxoalkyl radical. nih.gov This radical can then add to an alkene. The resulting adduct radical can undergo further oxidation, often facilitated by a co-oxidant like copper(II) acetate, to form a carbocation, which can then be trapped by a nucleophile or undergo elimination. nih.gov Alternatively, it can abstract a hydrogen atom to yield a saturated product. nih.gov This methodology has been extensively applied in the synthesis of complex molecules, including dihydrofurans and other functionalized products, through oxidative cyclizations. youtube.comacs.org The reaction of a 1,3-dicarbonyl radical with a sterically hindered olefin, for example, can afford dihydrofurans in good yields. youtube.com
For the synthesis of complex, often heterocyclic, structures related to the target compound, catalytic double cyclization reactions represent a highly efficient strategy. These processes allow for the construction of multiple rings in a single step from simple starting materials. A notable example is the use of a Palladium(II) iodide/Potassium Iodide (PdI₂/KI) catalytic system. nih.gov
This system is effective in promoting carbonylative double cyclizations, where carbon monoxide (CO) is incorporated into the final product. nih.govwikipedia.org For instance, readily available 5-(methylthio)pent-1-yn-3-ols can undergo a PdI₂/KI-catalyzed reaction with CO under oxidative conditions to produce novel S,O-bicyclic heterocycles. wikipedia.org The mechanism involves a sequence of steps, such as an initial intramolecular nucleophilic attack followed by cyclocarbonylation. nih.govwikipedia.org This powerful methodology demonstrates how transition metal catalysis can be harnessed to rapidly build molecular complexity, providing access to diverse scaffolds that could serve as precursors or structural analogues to simpler acyclic molecules.
Enzymatic and Biotechnological Synthesis Pathways
Biocatalysis offers a powerful alternative to classical chemical synthesis, providing routes to chiral α-hydroxy ketones with high enantioselectivity under mild reaction conditions. acs.orgwikipedia.org These methods utilize either isolated enzymes or whole-cell systems to perform specific chemical transformations. acs.orgrsc.org
Three primary biocatalytic strategies have been developed for the efficient production of enantiomerically enriched α-hydroxy ketones: acs.orgrsc.org
Thiamine Diphosphate (TPP)-Dependent Lyases: These enzymes catalyze the "umpolung" carboligation of aldehydes, similar to thiazolium salt catalysis but with superior stereocontrol. acs.org TPP, a derivative of vitamin B₁, is a cofactor that enables the formation of a nucleophilic intermediate from an aldehyde donor, which then attacks an aldehyde acceptor. libretexts.orgubbcluj.ro Enzymes such as pyruvate (B1213749) decarboxylase can be used to condense aldehydes and pyruvic acid to form chiral acyloins. This approach can achieve high productivities and excellent enantiomeric excesses (>99%). acs.org
Hydrolase-Mediated Kinetic Resolutions: This method involves the resolution of a racemic mixture of α-hydroxy ketones. Enzymes like lipases selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (the remaining alcohol). acs.orgrsc.org While effective, this approach is limited to a maximum theoretical yield of 50% for the desired enantiomer. acs.org
Whole-Cell Redox Processes: This strategy uses the redox machinery of microorganisms to produce chiral α-hydroxy ketones. acs.org Two common approaches are the asymmetric reduction of prochiral 1,2-diketones to a single enantiomer of the α-hydroxy ketone, or the selective oxidation of one hydroxyl group in a vicinal diol. rsc.orgwikipedia.org For example, butanediol (B1596017) dehydrogenase from Bacillus clausii can catalyze the selective reduction of various aliphatic 1,2-diketones to their corresponding (R)-α-hydroxy ketones. nih.govwikipedia.org
Table 2: Comparison of Biocatalytic Approaches for α-Hydroxy Ketone Synthesis
| Strategy | Enzyme/System | Mechanism | Key Advantage | Reference |
| ThDP-Lyases | Pyruvate Decarboxylase, Benzoylformate Decarboxylase | Acyloin/Benzoin Condensation | High enantioselectivity and potential yield (>50%). | acs.org |
| Hydrolases | Lipases, Esterases | Dynamic Kinetic Resolution (DKR) | Broad substrate scope. | acs.orgrsc.org |
| Redox Processes | Dehydrogenases, Whole Cells (e.g., Bacillus clausii) | Asymmetric reduction of diketones or oxidation of diols. | High enantiomeric excesses from prochiral substrates. | nih.govwikipedia.org |
Investigation of Enzymatic HDMF Biosynthesis
The enzymatic synthesis of this compound is closely linked to the biosynthesis of its cyclic tautomer, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as HDMF or Furaneol®. In fruits like strawberries and pineapples, HDMF is produced through a sequence of enzymatic reactions. clockss.orgnih.gov Research has shown that microorganisms, such as the yeast Zygosaccharomyces rouxii, can synthesize HDMF from D-fructose-1,6-bisphosphate. researchgate.net In this biosynthetic pathway, an α-dicarbonyl compound has been identified as a key intermediate. researchgate.net The elucidation of the specific enzymes involved in this process is a target for further research, as it could enable more efficient biotechnological production of this valuable aroma compound. nih.gov
Metabolic Pathways for Related Furanones (e.g., from D-fructose-1,6-diphosphate)
The central precursor for the biosynthesis of related furanones like HDMF is D-fructose-1,6-diphosphate (FDP). clockss.orgnih.gov FDP is a critical intermediate in glycolysis, a nearly universal pathway for energy production in living organisms. pearson.com In this pathway, fructose (B13574) 6-phosphate is phosphorylated to form FDP, which is then cleaved into two three-carbon molecules. masterorganicchemistry.com
The biosynthesis of HDMF branches from this central metabolic route. Studies using isotopically labeled precursors have confirmed that D-fructose-1,6-diphosphate is the starting molecule for the formation of the furanone ring structure in yeast. researchgate.net This metabolic link underscores the integration of flavor compound synthesis with primary cellular metabolism. FDP itself is a regulatory molecule, capable of modulating carbohydrate metabolism. youtube.com
Formation via Maillard Reaction and Other Non-Enzymatic Browning Processes
Beyond enzymatic pathways, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is a well-documented product of the Maillard reaction. clockss.org This complex series of chemical reactions occurs between amino acids and reducing sugars, typically initiated by heat, and is responsible for the desirable flavors and colors in many cooked foods. clockss.org The formation of HDMF can proceed through several routes within the Maillard cascade. One pathway involves the interaction of amino acids with 1,2-dicarbonyl intermediates that arise from sugar degradation. researchgate.net
A variety of sugars and amino acids can serve as precursors, influencing the final yield of the compound. Research has demonstrated that the 6-deoxysugar rhamnose is a particularly effective precursor for HDMF formation. researchgate.net Pentose sugars are also key starting materials. researchgate.net
| Precursor Type | Specific Precursors | Notes | References |
|---|---|---|---|
| Sugars | Rhamnose, Glucose, Fructose, Xylose, Ribose, Arabinose | Rhamnose is noted to be more effective than glucose and fructose. | researchgate.netresearchgate.net |
| Amino Acids | Glycine, L-alanine, Arginine, Cysteine | Amino acids can react with sugars or dicarbonyl intermediates like methylglyoxal. | researchgate.netorganic-chemistry.orgnih.gov |
| Intermediates | Amadori compounds, α-dicarbonyls (e.g., Methylglyoxal), Acetylformoin | These compounds are formed during the Maillard reaction cascade. | researchgate.netorganic-chemistry.orgnih.gov |
The reaction conditions, including pH, temperature, and the specific precursors available, significantly impact the formation of HDMF. nih.gov For instance, under acidic conditions in citrus juice, HDMF formation was observed only through the Maillard reaction between rhamnose and arginine. researchgate.net
Derivatization and Functional Group Transformations
The structure of this compound, an α-hydroxy ketone, features both a secondary alcohol and a ketone. These functional groups are reactive sites for various chemical transformations, allowing for the synthesis of new derivatives.
Oxidation Reactions of the Hydroxyl Group (e.g., to ketones or aldehydes)
The secondary hydroxyl group in this compound can be oxidized to a carbonyl group. This transformation converts the α-hydroxy ketone into a diketone. The expected product of this reaction is 2,5-dimethylhexane-3,4-dione .
The oxidation of α-hydroxy ketones to the corresponding 1,2-diones is a known transformation in organic synthesis. researchgate.netlibretexts.org Various oxidizing agents can be employed for this purpose. For example, a highly efficient and mild procedure utilizes TEMPO as a catalyst with iodobenzene (B50100) dichloride as the stoichiometric oxidant. libretexts.org This method can selectively oxidize 1,2-diols to either α-hydroxy ketones or, with sufficient oxidant, to α-diketones. libretexts.org
Reduction Reactions of the Carbonyl Group (e.g., to alcohols)
The carbonyl group of the ketone in this compound can be reduced to a secondary alcohol. This reaction converts the α-hydroxy ketone into a vicinal diol (a compound with hydroxyl groups on adjacent carbons). The product of this reduction is 2,5-dimethylhexane-3,4-diol . masterorganicchemistry.com
Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. reddit.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon. reddit.comwikipedia.org A subsequent workup step with a weak acid protonates the resulting alkoxide to yield the diol. For α-hydroxy ketones, the reaction can be more complex, sometimes involving initial deprotonation of the alcohol followed by coordination of the borane (B79455) to the alkoxide, which then facilitates the intramolecular reduction of the adjacent ketone.
Substitution Reactions of the Hydroxyl Group (e.g., with thionyl chloride)
The hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions. A standard method for converting a secondary alcohol to an alkyl chloride is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine. The reaction of this compound with thionyl chloride would be expected to yield 4-chloro-2,5-dimethylhexan-3-one .
The mechanism begins with the alcohol's oxygen atom attacking the sulfur atom of thionyl chloride. A base, such as pyridine, then removes a proton, forming a chlorosulfite intermediate. This process effectively converts the hydroxyl group from a poor leaving group (-OH) into a good leaving group. Finally, a chloride ion acts as a nucleophile, attacking the carbon atom and displacing the leaving group, which fragments into sulfur dioxide (SO₂) and another chloride ion. This reaction typically proceeds with inversion of stereochemistry if the carbon center is chiral.
| Reaction Type | Reagent Example | Functional Group Transformed | Expected Product | References |
|---|---|---|---|---|
| Oxidation | TEMPO/PhICl₂ | Hydroxyl Group | 2,5-dimethylhexane-3,4-dione | libretexts.org |
| Reduction | Sodium Borohydride (NaBH₄) | Carbonyl Group | 2,5-dimethylhexane-3,4-diol | masterorganicchemistry.comreddit.com |
| Substitution | Thionyl Chloride (SOCl₂) | Hydroxyl Group | 4-chloro-2,5-dimethylhexan-3-one |
Formation of Acetal (B89532) and Acetate Derivatives
The structure of this compound, possessing both a hydroxyl (-OH) and a ketone (C=O) group, allows for the formation of various derivatives, including acetals and acetates. These derivatization strategies are crucial for protecting these functional groups during multi-step syntheses or for modifying the molecule's chemical properties.
Acetate Formation: The hydroxyl group can be converted into an acetate ester through reaction with an acetylating agent. A common method involves heating the compound with acetyl chloride. This reaction substitutes the hydrogen of the hydroxyl group with an acetyl group (CH₃CO), yielding an acetate derivative. For instance, a similar furanone compound is converted to its acetate derivative by refluxing with acetyl chloride for several hours mdpi.com. This process is a standard esterification reaction.
Acetal Formation: The ketone functional group is susceptible to acetalization, a common protecting group strategy in organic synthesis. This reaction typically involves treating the ketone with an alcohol or a diol in the presence of an acid catalyst. The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a hemiacetal intermediate to form a stable acetal, effectively protecting the ketone from reacting with nucleophiles or reducing agents. The choice of alcohol or diol can be varied to create different acetal derivatives with specific stabilities and deprotection conditions.
Glucosylation Catalyzed by Enzymes (e.g., UGT74AF3)
Enzymatic modification represents a highly specific and efficient route for derivatizing this compound. Glycosylation, the attachment of a sugar moiety, is a key biological process that can alter the solubility, stability, and biological activity of a molecule. plos.orgnih.gov
UDP-glycosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of a glycosyl group (like glucose) from an activated nucleotide sugar donor, such as UDP-glucose, to a substrate molecule. nih.govnih.gov In the context of this compound, the enzyme would target the hydroxyl group.
The enzymatic reaction proceeds as follows:
The UGT enzyme binds both the acceptor molecule (this compound) and the sugar donor (UDP-glucose) within its active site.
The enzyme facilitates the nucleophilic attack of the hydroxyl group of the substrate onto the anomeric carbon of the UDP-glucose.
This results in the formation of a glycosidic bond, linking the glucose molecule to the substrate and releasing UDP (uridine diphosphate).
Enzymes like those in the UGT74 family are known for their role in glycosylating a variety of small molecule natural products in plants. plos.org This biocatalytic approach offers a green and highly regioselective method for producing glucoside derivatives of this compound, which may have applications in flavor and fragrance industries or as biologically active compounds.
Table 1: Key Aspects of Enzymatic Glucosylation
| Feature | Description |
| Enzyme Class | UDP-glycosyltransferases (UGTs) nih.gov |
| Substrate | This compound |
| Co-substrate/Donor | UDP-glucose nih.gov |
| Reaction Type | Glycosylation (transfer of a glucose molecule) plos.org |
| Bond Formed | Glycosidic bond |
| Product | 4-O-β-D-glucopyranosyl-2,5-dimethylhexan-3-one |
| Significance | Increases water solubility, alters stability, modifies biological activity. plos.org |
Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of the reactions involved in the synthesis of this compound is fundamental for process optimization and control.
Detailed Mechanistic Investigations of Synthetic Pathways (e.g., anionic cascade reactions)
Anionic cascade reactions provide an elegant and efficient method for constructing complex molecular architectures from simpler precursors in a single pot. The synthesis of tetrahydrofuran (B95107) derivatives from β-hydroxyketones, such as this compound, via a cascade reaction with 1,1-dichloroethylene has been investigated. nih.gov
The mechanism for this transformation is proposed to occur through several key steps: nih.gov
Anion Formation: Under strong basic conditions (e.g., potassium tert-butoxide), 1,1-dichloroethylene is dehydrochlorinated to form a highly nucleophilic chloro-acetylene anion.
Aldol Reaction: Concurrently, the β-hydroxyketone can undergo a competitive aldol reaction with another molecule of itself or a simple ketone like acetone (B3395972) if present, leading to a more complex adduct.
Nucleophilic Addition: The chloro-acetylene anion then adds to the carbonyl carbon of the aldol adduct.
Cyclization: The resulting intermediate contains a hydroxyl group and an alkyne, positioned to undergo an intramolecular 5-exo-dig cyclization. The alkoxide attacks the internal carbon of the chloro-alkyne, leading to the formation of a five-membered tetrahydrofuran ring with a (Z)-chloro-exo-methylene group.
This cascade process is a powerful example of connective synthesis, where multiple bonds are formed in a sequence without isolating intermediates, leading to a significant increase in molecular complexity. nih.gov
Table 2: Mechanistic Steps of Anionic Cascade Reaction
| Step | Reactants | Key Transformation | Intermediate/Product |
| 1 | 1,1-Dichloroethylene, Base (t-BuOK) | Dehydrochlorination | Chloro-acetylene anion nih.gov |
| 2 | β-Hydroxyketone | Aldol condensation | Aldol adduct nih.gov |
| 3 | Aldol adduct, Chloro-acetylene anion | Nucleophilic addition to carbonyl | Alkynyl alcohol intermediate nih.gov |
| 4 | Alkynyl alcohol intermediate | 5-exo-dig intramolecular cyclization | (Z)-chloro-exo-methylenetetrahydrofuran nih.gov |
Reaction Kinetics and Optimization of Synthesis Parameters
The efficiency, yield, and selectivity of synthesizing this compound and its derivatives are highly dependent on various reaction parameters. Optimizing these factors is a critical aspect of synthetic chemistry.
Key parameters that require careful control include:
Molar Ratio: The stoichiometry of reactants, such as the β-hydroxyketone and other reagents, directly influences the reaction outcome. For instance, in the anionic cascade, the ratio of the hydroxyketone to dichloroethylene and base is crucial. nih.gov
Catalyst Loading: In catalyzed reactions, such as acid-catalyzed acetal formation or metal-catalyzed processes, the amount of catalyst can significantly affect the reaction rate and can sometimes influence the reaction pathway, potentially leading to side products if not optimized. organic-chemistry.org
Temperature: Temperature control is vital. Many reactions are temperature-sensitive; for example, the initial steps of the anionic cascade are conducted at 0 °C to control the reactivity of the anionic species. nih.gov Other reactions may require heating to overcome activation energy barriers.
Time: Reaction time is optimized to ensure the reaction proceeds to completion while minimizing the formation of degradation products or undesired side reactions that can occur with prolonged reaction times.
Table 3: Parameters for Synthesis Optimization
| Parameter | General Effect | Example Application |
| Molar Ratio | Affects conversion, selectivity, and yield. | Optimizing the ratio of β-hydroxyketone to dichloroethylene in cascade reactions. nih.gov |
| Catalyst Loading | Influences reaction rate and can impact selectivity. | Adjusting the amount of acid catalyst for acetal formation. |
| Temperature | Controls reaction rate and can prevent side reactions. | Maintaining low temperatures (-10°C to 10°C) during certain peroxide synthesis steps. organic-chemistry.org |
| Reaction Time | Determines the extent of reaction completion and minimizes by-product formation. | Allowing sufficient time for cyclization after initial addition (e.g., one hour). nih.gov |
Rearrangement Reactions and Their Implications for Synthesis and Stability
Rearrangement reactions can play a significant role in the chemistry of this compound, impacting both its synthesis and its long-term stability.
Keto-Enol Tautomerism: Like most carbonyl compounds with an alpha-hydrogen, this compound can exist in equilibrium with its constitutional isomer, the enol form. masterorganicchemistry.comlibretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of electrons. news-medical.net The keto form (the ketone) is generally more stable and thus predominates at equilibrium. libretexts.org However, the enol tautomer is a key intermediate in many reactions, as the enol's C=C double bond is nucleophilic. This equilibrium can be catalyzed by either acid or base. masterorganicchemistry.com The presence of the enol form is crucial for reactions occurring at the alpha-carbon.
Oxy-Cope Rearrangement: The oxy-Cope rearrangement is a powerful -sigmatropic rearrangement of 1,5-dien-3-ols. wikipedia.org While this compound itself is not a 1,5-diene, certain synthetic precursors or derivatives might be. If a synthetic route produces a 1,5-diene with a hydroxyl group at the C-3 position, it can undergo this rearrangement upon heating. The initial product of the rearrangement is an enol. This enol will then spontaneously and irreversibly tautomerize to the more stable ketone or aldehyde. organicchemistrytutor.com This tautomerization acts as the driving force for the reaction, pulling the equilibrium towards the product side and making the oxy-Cope rearrangement synthetically useful and often irreversible. wikipedia.orgorganic-chemistry.org The potential for this rearrangement must be considered when designing synthetic pathways, as it could either be a desired transformation to create a new carbon skeleton or an undesired side reaction.
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Separation Methods
Chromatographic techniques are paramount for the separation and purification of 4-hydroxy-2,5-dimethylhexan-3-one from complex mixtures, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for the analysis of this compound. Method development often involves the use of a C18 column, which provides a nonpolar stationary phase suitable for the retention of this moderately polar compound. researchgate.net
A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netsielc.comresearchgate.net For instance, a mobile phase of 0.05M sodium acetate (B1210297) (pH 4.0) and methanol in a 70:30 ratio has been successfully employed. researchgate.net The inclusion of an acid, like phosphoric acid or formic acid, in the mobile phase can improve peak shape and resolution. sielc.comsielc.com Formic acid is particularly useful when the HPLC system is coupled to a mass spectrometer (LC-MS) as it is a volatile buffer. sielc.comsielc.com Detection is commonly achieved using a UV detector, with a wavelength set around 280 nm or 290 nm. researchgate.netresearchgate.net
For faster analysis times, Ultra-High-Performance Liquid Chromatography (UPLC) methods utilizing columns with smaller particle sizes (e.g., 3 µm) can be implemented. sielc.comsielc.com These methods are scalable and can be adapted for preparative separations to isolate the compound for further studies. sielc.comsielc.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 | researchgate.net |
| Mobile Phase | 0.05M Sodium Acetate (pH 4.0)/Methanol (70:30) | researchgate.net |
| Detection | UV at 290 nm | researchgate.net |
| Alternative Mobile Phase | Acetonitrile, Water, and Phosphoric or Formic Acid | sielc.comsielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of this compound. Due to the compound's polarity and potential for thermal instability, derivatization is sometimes employed to improve its chromatographic behavior. nih.govresearchgate.net One such method involves reaction with pentafluorobenzyl bromide in a basic solution, which forms a more stable and less polar derivative suitable for GC-MS analysis. nih.govresearchgate.net
Following separation on the GC column, the compound or its derivative enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint for identification. Quantification can be achieved by comparing the peak area of the compound to that of a known standard. This technique has demonstrated high sensitivity, with limits of detection (LOD) and quantification (LOQ) reported to be as low as 0.5 ng/mL and 2 ng/mL, respectively, in certain applications. nih.gov
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 1D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms within the molecule.
The ¹H NMR spectrum would be expected to show distinct signals for the different types of protons. For instance, the protons of the two non-equivalent methyl groups attached to the isopropyl groups would likely appear as doublets, split by the adjacent methine proton. The methine protons themselves would appear as multiplets. The proton on the hydroxyl-bearing carbon would also give a distinct signal, and the hydroxyl proton itself would appear as a broad singlet, the position of which can be concentration-dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include those for the carbonyl carbon (C=O), the carbon bearing the hydroxyl group (C-OH), the methine carbons of the isopropyl groups, and the methyl carbons. The chemical shifts of these signals are indicative of their electronic environment.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| ¹H (CH3) | ~0.9 - 1.2 | Doublet |
| ¹H (CH) | ~2.5 - 3.0 | Multiplet |
| ¹H (CH-OH) | ~3.5 - 4.0 | Multiplet |
| ¹H (OH) | Variable (broad singlet) | Singlet |
| ¹³C (C=O) | ~210 - 220 | N/A |
| ¹³C (C-OH) | ~70 - 80 | N/A |
| ¹³C (CH) | ~35 - 45 | N/A |
| ¹³C (CH3) | ~15 - 25 | N/A |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of the compound is C₈H₁₆O₂, giving it a molecular weight of approximately 144.21 g/mol . nih.govcymitquimica.com
In a typical electron ionization (EI) mass spectrum obtained from GC-MS, the molecular ion peak (M⁺) may be observed at m/z 144. nih.gov However, it can sometimes be weak or absent. miamioh.edu The fragmentation pattern provides significant structural information. Common fragmentation pathways for ketones and alcohols include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group or the hydroxyl group. For this compound, this would likely result in the loss of an isopropyl radical or an acetyl group, leading to prominent fragment ions.
High-Resolution Mass Spectrometry (HRMS), such as Fast Atom Bombardment (FAB) HRMS, can provide a very accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org The broadness of this peak is due to hydrogen bonding. A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the ketone functional group. libretexts.org Additionally, C-H stretching vibrations from the alkane portions of the molecule will be observed in the 2850-3000 cm⁻¹ region. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. libretexts.org
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Strong, Broad |
| Ketone (C=O) | Stretching | 1700 - 1725 | Strong, Sharp |
| Alkane (C-H) | Stretching | 2850 - 3000 | Medium to Strong |
UV-Visible Spectroscopy for Electronic Properties
UV-Visible spectroscopy is a powerful tool to investigate the electronic transitions within a molecule. For organic compounds containing chromophores, such as the carbonyl group in this compound, this technique provides insights into the energy required to excite valence electrons to higher energy orbitals. shu.ac.uk
The electronic spectrum of an aliphatic ketone like this compound is primarily characterized by two types of electronic transitions: the n → π* (non-bonding to pi-antibonding) and the π → π* (pi-bonding to pi-antibonding) transitions. youtube.comyoutube.com
The n → π* transition involves the excitation of an electron from one of the non-bonding lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl group. These transitions are typically of low intensity, with molar absorptivity (ε) values generally ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk They appear at longer wavelengths in the UV spectrum. youtube.com
The π → π* transitions, conversely, involve the promotion of an electron from the π bonding orbital of the carbonyl group to the π* antibonding orbital. These transitions are significantly more intense than n → π* transitions, with molar absorptivity (ε) values typically in the range of 1000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk
While specific experimental UV-Visible absorption data for this compound is not extensively reported in publicly available literature, the expected transitions based on its chemical structure are summarized in the table below.
| Electronic Transition | Involved Orbitals | Typical Wavelength (λmax) | Typical Molar Absorptivity (ε) |
| n → π | Non-bonding (n) to π-antibonding (π) | Longer UV range | 10 - 100 L mol⁻¹ cm⁻¹ |
| π → π | π-bonding (π) to π-antibonding (π) | Shorter UV range | 1000 - 10,000 L mol⁻¹ cm⁻¹ |
Crystallographic Analysis
Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Structure Determination
For a molecule such as this compound, which possesses a chiral center at the 4-position, X-ray diffraction (XRD) is the gold standard for determining its absolute configuration (R or S). researchgate.netnih.gov The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the intensities and positions of the diffracted beams, a detailed three-dimensional electron density map of the molecule can be constructed. researchgate.netmdpi.com
This electron density map allows for the precise determination of the spatial arrangement of each atom, confirming the molecular connectivity and providing accurate measurements of bond lengths and angles. For chiral molecules, the anomalous dispersion effect can be utilized to unambiguously determine the absolute stereochemistry without the need for a known chiral reference.
As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic data such as space group, unit cell dimensions, and atomic coordinates are not available. However, the general parameters that would be determined from such a study are outlined in the table below.
| Crystallographic Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry operations that describe the arrangement of molecules in the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Z (Molecules per unit cell) | The number of molecules contained within a single unit cell. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Absolute Stereochemistry | The definitive three-dimensional arrangement of substituents around the chiral center(s). nih.gov |
Computational Chemistry and Theoretical Studies
Molecular Modeling and Simulation
Molecular modeling and simulation are fundamental to predicting the properties of a molecule. However, specific studies applying these techniques to 4-Hydroxy-2,5-dimethylhexan-3-one are not available.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a common quantum chemical method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to predict its vibrational frequencies, which correspond to infrared spectroscopy data. While DFT is a standard and widely used method, no published research presents the results of such calculations for this compound.
Quantum Chemical Calculations for Thermochemical Data and Reaction Pathways
Quantum chemical calculations can be employed to predict thermochemical properties such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are also crucial for mapping potential reaction pathways, for instance, in its synthesis or degradation. To date, there is no specific literature detailing these thermochemical data or reaction pathways for this compound based on quantum chemical calculations.
Conformational Analysis (e.g., keto and enol forms, dimeric conformations)
This compound can exist in different spatial arrangements, or conformations, including the potential for keto-enol tautomerism where a proton migrates from the hydroxyl group to the carbonyl oxygen, forming an enol. Computational analysis would be essential to determine the relative stability of these different forms. Studies on related molecules, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, have shown that keto-enol tautomerism is a significant factor in their chemical behavior. jocpr.commdpi.com However, a specific conformational analysis for the acyclic this compound, including the potential for it to form hydrogen-bonded dimers, has not been published.
Electronic Structure and Reactivity Prediction
The arrangement of electrons within a molecule dictates its reactivity. Theoretical methods are key to understanding this electronic structure.
HOMO and LUMO Energies for Reactivity Insights
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals provides an indication of the molecule's kinetic stability. nih.gov Without specific computational studies on this compound, the energies of its frontier orbitals and the resulting reactivity predictions remain unknown.
Analysis of Hydrogen Bonding Interactions
The presence of both a hydroxyl (hydrogen-bond donor) and a carbonyl group (hydrogen-bond acceptor) in this compound suggests that hydrogen bonding plays a crucial role in its physical and chemical properties. This can occur intramolecularly (within the same molecule) or intermolecularly (between different molecules), potentially leading to the formation of dimers or larger aggregates. Theoretical studies are invaluable for quantifying the strength and nature of these interactions. Regrettably, no specific analysis of the hydrogen bonding interactions in this compound is available in the scientific literature.
Prediction of Reaction Rate Constants using AI Models
Researchers can develop robust predictive models by training them on large datasets of reaction kinetics. rsc.org These models learn the complex relationships between a molecule's structure and its reactivity. For a given reaction, the model can predict kinetic parameters, such as the solvation free energy of activation, which is crucial for determining the reaction rate in a solvent. rsc.org
The process would involve:
Data Compilation: Gathering a large dataset of known reaction rate constants for a class of similar compounds, such as α-hydroxy ketones.
Feature Engineering: Representing the molecules as numerical descriptors or using their SMILES (Simplified Molecular-Input Line-Entry System) strings. rsc.org
Model Training: Using ML algorithms, such as neural networks or gradient boosting models, to learn the mapping from molecular features to reaction rates. For instance, hybrid models like the XGB-FNN (eXtreme Gradient Boosting-Feedforward Neural Network) have been used to predict rate constants for reactions in combustion, a relevant area for volatile organic compounds. researchgate.net
Prediction: Once trained, the model can predict the rate constants for new compounds like this compound with a high degree of accuracy. researchgate.netchemistryworld.com These computational tools can provide nearly instantaneous predictions, drastically accelerating research and development. rsc.org
Prediction of Products from Oxidation Reactions
The oxidation of ketones is a fundamental organic reaction that typically involves the cleavage of carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids. For the closely related compound 2,5-dimethylhexan-3-one , which lacks the hydroxyl group, oxidation is predicted to break the molecule at the C2-C3 or C3-C4 bond. This cleavage results in a mixture of smaller carboxylic acids.
Computational models can predict the likely products by analyzing the stability of reaction intermediates. Based on the established rules for ketone oxidation, the predicted products for the oxidation of 2,5-dimethylhexan-3-one are detailed in the table below.
| Reactant | Predicted Oxidation Product | Chemical Formula |
|---|---|---|
| 2,5-Dimethylhexan-3-one | 2-Methylpropanoic acid | C4H8O2 |
| 3-Methylbutanoic acid | C5H10O2 | |
| Ethanoic acid (Acetic acid) | C2H4O2 | |
| Formic acid | CH2O2 |
For this compound, the presence of the hydroxyl group at the C4 position would influence the reaction. Computational chemistry would be essential to predict how this group alters the reaction mechanism, potentially favoring certain cleavage pathways or leading to the formation of different or more complex oxidized products.
Pharmacokinetic and Absorption/Metabolism Modeling
In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds. These predictions help to assess the potential bioavailability and metabolic fate of a molecule early in the research process.
Computational Prediction of ADME Properties (e.g., passive diffusion transport)
The passive diffusion of a molecule across biological membranes is a key factor in its absorption and distribution. This property can be predicted using computational models that rely on the physicochemical characteristics of the compound. Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict ADME parameters. nih.govnih.gov
Various software platforms, such as SwissADME and ADMET Predictor™, utilize a compound's structure to calculate key descriptors that correlate with its pharmacokinetic behavior. nih.govphcogj.com These descriptors include molecular weight, lipophilicity (log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. For volatile organic compounds, computational fluid dynamics (CFD) can also be employed to model transport phenomena.
The table below presents computationally predicted properties for this compound relevant to its ADME profile.
| Property | Predicted Value | Relevance to ADME |
|---|---|---|
| Molecular Weight | 144.21 g/mol | Influences diffusion and absorption. |
| XLogP3 | 1.7 | A measure of lipophilicity, affecting membrane permeability. |
| Hydrogen Bond Donors | 1 | Affects solubility and membrane transport. |
| Hydrogen Bond Acceptors | 2 | Affects solubility and membrane transport. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Correlates with passive molecular transport through membranes. |
In Silico Prediction of Biological Activity and Molecular Targets
Given that this compound is recognized as an aroma compound, its primary biological activity is likely its interaction with olfactory receptors (ORs). In silico techniques, particularly molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing these interactions. nih.govaip.org
Molecular docking can simulate the binding of this compound to the active sites of various human olfactory receptors. mdpi.comacs.org This process involves:
Generating a 3D model of the compound.
Obtaining the 3D structures of target olfactory receptors, often through homology modeling based on known receptor structures. acs.org
"Docking" the compound into the receptor's binding pocket to predict the binding affinity and conformation.
Analyzing the interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net
These simulations can identify which of the approximately 400 human olfactory receptors are most likely to be activated by this molecule, thereby predicting its specific scent profile and biological targets. nih.gov Such computational screening allows for the rapid identification of potential receptor-odorant pairs, guiding further experimental validation. elifesciences.orgnih.gov
Biological Activities and Mechanistic Studies
Bioactivity Profiling
The biological activities of compounds structurally related to 4-Hydroxy-2,5-dimethylhexan-3-one have been a subject of interest, with studies revealing a range of effects from antimicrobial to anticancer activities.
An analogue of this compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) , has demonstrated notable antimicrobial and specifically anti-biofilm capabilities. Research has shown its efficacy against non-Candida albicansCandida (NCAC) species, which are often implicated in healthcare-associated infections due to their ability to form biofilms on medical devices.
A study investigating the effect of DMHF on Candida tropicalis, Candida glabrata, and Candida krusei biofilms revealed that a concentration of 30 µg/mL significantly inhibited biofilm formation at various stages. sigmaaldrich.com The inhibitory effect was statistically significant across a range of concentrations (5-50 µg/mL). sigmaaldrich.com Furthermore, scanning electron microscopy demonstrated that catheters coated with DMHF effectively prevented the adherence of NCAC. sigmaaldrich.com This suggests the potential of using furanone-coated biomaterials to mitigate medical device-associated infections. sigmaaldrich.com
Another study highlighted that DMHF exhibits broad-spectrum antimicrobial activities against human pathogenic microorganisms, including clinically isolated antibiotic-resistant strains. nih.gov It was found to exert a potent antifungal activity against the serum-induced mycelial form of Candida albicans, a key step in its pathogenesis. nih.gov
| Compound | Organism | Activity | Concentration |
| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Candida tropicalis, Candida glabrata, Candida krusei | Inhibition of biofilm formation | 30 µg/mL |
| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Candida albicans | Potent antifungal activity against mycelial form | Not specified |
The analogue 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF) has been shown to possess both antioxidant and pro-oxidant properties, with its activity being dependent on the chemical environment. mdpi.com
As an antioxidant, HDMF has been found to inhibit cataract formation in spontaneous cataract rats. nih.gov This protective effect is attributed to its ability to scavenge superoxide (B77818) radicals in the lens tissue. nih.gov In another study on Hu sheep, dietary supplementation with HDMF enhanced the body's antioxidant capacity by increasing the levels of serum glutathione (B108866) peroxidase and superoxide dismutase, while decreasing levels of malondialdehyde and reactive oxygen species. nih.gov
Conversely, HDMF can also act as a pro-oxidant. It has been demonstrated to cause DNA strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) through the generation of reactive oxygen species, a process mediated by transition metals. mdpi.com The pro-oxidant activity involves the reduction of metal ions like copper (Cu²⁺ to Cu⁺), which then leads to the formation of hydrogen peroxide and hydroxyl radicals. mdpi.com
While specific studies on the anti-inflammatory and neuroprotective properties of this compound and its direct analogues like DMHF and sambutoxin (B610674) are not extensively documented, the broader class of compounds to which they belong has been investigated for such activities. For instance, various odor compounds and essential oil constituents have been reported to possess anti-inflammatory effects. univie.ac.atmdpi.com Some fungal immunomodulatory proteins have also been shown to exert anti-inflammatory and neuroprotective effects by inhibiting microglial activation. bioaustralis.com However, direct evidence linking this compound or its immediate analogues to these specific neurological activities remains an area for future research.
The 4-hydroxy-2-pyridone derivative, Sambutoxin , has shown significant potential as an anticancer agent by inhibiting the proliferation of various cancer cells and inducing apoptosis.
In vitro studies have demonstrated that sambutoxin can effectively inhibit the viability of different cancer cell lines. Treatment with sambutoxin leads to the production of reactive oxygen species (ROS), which in turn causes DNA damage. This DNA damage activates a signaling cascade that results in cell cycle arrest at the G2/M phase.
Furthermore, sambutoxin induces apoptosis through the mitochondrial pathway. This is characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases-9 and -3. The elevation in ROS levels also leads to the sustained phosphorylation of c-Jun N-terminal kinase (JNK), a key event in the apoptotic process. The use of a JNK inhibitor was found to almost completely reverse the apoptosis induced by sambutoxin, confirming the critical role of this pathway.
| Compound | Effect on Cancer Cells | Molecular Events |
| Sambutoxin | Inhibition of proliferation | G2/M cell cycle arrest |
| Sambutoxin | Induction of apoptosis | Increased ROS production, DNA damage, activation of mitochondrial apoptosis pathway, sustained JNK phosphorylation |
Mechanism of Action at the Molecular Level
The biological effects of the analogues of this compound are underpinned by their interactions with various biological systems and molecular targets.
The antimicrobial activity of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) against Candida albicans is linked to its ability to induce cell cycle arrest. nih.gov By halting the cell cycle at the S and G2/M phases, DMHF disrupts the normal growth and proliferation of the yeast. nih.gov
The anticancer activity of Sambutoxin involves a multi-pronged attack on cancer cells at the molecular level. It is a potent and selective inhibitor of mitochondrial respiration. Its induction of ROS and subsequent DNA damage triggers the activation of ATM and Chk2, which are critical kinases in the DNA damage response pathway. This leads to a decrease in the expression of key cell cycle regulators like cdc25C, cdc2, and cyclin B1, culminating in G2/M arrest. The apoptotic machinery is activated through the intrinsic mitochondrial pathway, as evidenced by changes in the levels of Bcl-2 family proteins and the activation of the caspase cascade. The sustained activation of the JNK signaling pathway is another crucial element in its mechanism of action, directly linking oxidative stress to the induction of apoptosis.
Enzyme-Catalyzed Glucosylation and its Impact on Biological Activity
An extensive search for studies on the enzyme-catalyzed glucosylation of this compound and the subsequent biological activity of its glucosides yielded no specific results. While research exists on the glucosylation of structurally related compounds, such as furanone derivatives, this information does not pertain to the specified hexanone.
Inhibition of Cell Cycle Progression in Pathogens
No published literature was found that investigates the ability of this compound to inhibit cell cycle progression in pathogenic microorganisms.
Interaction with Reactive Oxygen Species (ROS) and Redox Modulation
There is currently no available research detailing the interaction of this compound with reactive oxygen species or its potential for redox modulation.
Modulation of Enzyme and Protein Activity through Hydrogen Bonding
Information regarding the modulation of enzyme and protein activity by this compound through hydrogen bonding is not present in the available scientific literature.
In Vivo and In Vitro Studies
Animal Models for Inflammation and Pain Response
No in vivo studies using animal models to evaluate the anti-inflammatory or analgesic properties of this compound have been found in the searched literature.
Cell Culture Studies for Cytotoxicity and Antiproliferative Activity
There is a lack of published data from cell culture studies assessing the cytotoxicity or antiproliferative effects of this compound on any cell lines.
Due to the absence of specific scientific literature detailing the pharmacokinetic properties of this compound in the initial search, this article cannot be generated. The search results did not provide any data on the absorption, peak plasma concentration, or other relevant pharmacokinetic parameters for this specific compound.
Therefore, the requested sections on , with a focus on pharmacokinetic studies, cannot be populated with the required detailed research findings and data tables. Further research would be necessary to obtain the specific information needed to create the requested article.
Applications in Advanced Organic Synthesis
Intermediate in Complex Molecule Synthesis
As an α-hydroxy ketone, or acyloin, 4-hydroxy-2,5-dimethylhexan-3-one serves as a key intermediate and building block in the construction of more complex molecular architectures. acs.orgevitachem.com
Acyloins are recognized as versatile building blocks for synthesizing a variety of natural products and pharmaceuticals. acs.org The structure of this compound, featuring a central ketone flanked by a hydroxyl group and sterically significant isopropyl groups, allows it to participate in numerous reactions. Classic acyloin condensation reactions, which traditionally involve the reductive coupling of two carboxylic esters with metallic sodium, are a primary method for forming such α-hydroxy ketones. organic-chemistry.orgwikipedia.orgbspublications.net This reaction is particularly effective for aliphatic esters, making it suitable for the synthesis of compounds like isobutyroin from isobutyrate esters. organic-chemistry.orgbspublications.net The resulting acyloin can then be used in subsequent steps to build more elaborate molecules.
The functional groups of this compound are amenable to various modifications to produce novel derivatives with tailored properties. evitachem.com Standard organic reactions can be employed to transform this building block:
These transformations are fundamental for modifying the compound's structure to create new molecules for specific research or industrial applications. evitachem.com
Catalysis and Reaction Engineering
The production and transformation of this compound are subjects of catalysis and reaction engineering, aiming to improve efficiency, yield, and selectivity.
The synthesis of α-hydroxy ketones, including isobutyroin, has evolved from stoichiometric methods to more advanced catalytic systems. The classic acyloin condensation uses metallic sodium as a reductant in an aprotic solvent. wikipedia.orgbspublications.net However, modern synthetic chemistry seeks to employ catalytic methods for improved control and efficiency.
Recent advancements in catalysis for similar transformations include:
While these examples showcase the catalytic strategies for producing acyloins in general, they represent the types of systems that could be adapted for the specific synthesis of this compound.
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. evitachem.com For the acyloin condensation, several factors can be fine-tuned:
These principles of reaction engineering are applied to develop robust and efficient processes for producing this compound and other valuable acyloins.
Flavor and Fragrance Applications
Role in Sensory Properties and Flavor Development
The sensory impact of this compound is a subject of ongoing research. evitachem.com Its characteristic sweet aroma is a crucial factor in the flavor profile of numerous fruits and processed foods. evitachem.com The compound often forms as a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the cooking or processing of food. evitachem.comnih.gov Further investigation into how factors like concentration and the food matrix influence the perception of its aroma could offer valuable insights for optimizing flavor in various products. evitachem.com
Biotechnological Applications
The pleasant sensory characteristics of this compound have spurred interest in its production through biotechnological methods, offering a potential alternative to chemical synthesis.
Implications for Improving Fruit Flavors through Biosynthesis Understanding
A deeper understanding of the biosynthetic pathways of this compound holds significant promise for enhancing the natural flavor of fruits. evitachem.com In strawberries, for instance, this compound is a key flavor element. evitachem.comnih.gov Research has identified that D-fructose 6-phosphate is a likely precursor in the biosynthesis of a related and highly important flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), in strawberries. nih.gov The study of the enzymes involved in this process, such as the enone oxidoreductase (FaQR) that catalyzes the final step in HDMF formation, provides a foundation for improving strawberry flavor through targeted breeding or genetic modification. nih.gov
Development of Biotechnological Production Processes
The development of biotechnological methods for producing this compound and related furanones is an active area of research. evitachem.com The elucidation of the biosynthetic pathways in fruits has paved the way for exploring enzymatic synthesis. evitachem.com Further research into the enzymes involved in the biosynthesis of these flavor compounds could lead to more efficient and sustainable production methods using biocatalysts. evitachem.com This approach is seen as a promising alternative to traditional chemical synthesis for creating natural flavorings. nih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
Current research into the synthesis of 4-Hydroxy-2,5-dimethylhexan-3-one is limited, presenting a clear need for the development of new and optimized methodologies.
Future research is expected to focus on developing more efficient and sustainable methods for producing this compound. The goal is to move beyond current laboratory-scale synthesis to create processes that are more economical, produce higher yields, and are suitable for larger-scale production. Investigating alternative starting materials and optimizing reaction conditions such as temperature, pressure, and reaction time will be crucial in achieving these advancements.
An important emerging trend is the application of green chemistry principles to chemical synthesis to reduce environmental impact. For this compound, this could involve exploring solvent-free reaction conditions or the use of environmentally benign solvents. Furthermore, the use of reusable, non-toxic catalysts is a key aspect of green chemistry. For instance, methods like microwave-assisted synthesis catalyzed by substances such as bismuth chloride, which has been successful in producing other hydroxy-quinolone analogues, could be adapted. nih.gov Similarly, the use of heterogeneous catalysts like molecular sieves, which have proven effective in other condensation reactions, presents a promising avenue for the eco-friendly synthesis of this compound. researchgate.net
Advanced Biological Investigations
A primary direction for future biological research is the identification of specific molecular targets of this compound. Currently, there is a lack of information regarding which proteins, enzymes, or receptors it may interact with within a cell. Elucidating these targets and the subsequent signaling pathways that are affected is a critical step. Techniques such as molecular docking could be employed to predict binding affinities and interactions, as has been demonstrated with the similarly named but structurally different compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone. nih.gov
While some basic hazard information is available, the therapeutic potential of this compound remains unknown. cymitquimica.com Future research must focus on systematic screening to determine if the compound exhibits any beneficial biological activities. Concurrently, a detailed elucidation of its safety profile is necessary. This involves moving beyond preliminary hazard statements to conduct comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME) characteristics. According to available safety data, the compound is considered a hazardous substance. scbt.comsigmaaldrich.com
Understanding the full toxicological profile of this compound is essential for safe handling and use. cymitquimica.com Current data indicates that it is harmful if swallowed and can cause skin and serious eye irritation. sigmaaldrich.com Accidental ingestion may lead to serious health damage. scbt.com Future research should aim to conduct detailed toxicological assessments to understand its effects on various organ systems and determine any potential for chronic toxicity. These studies are vital to establish safe exposure limits and handling protocols. scbt.com
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 815-77-0 | nih.gov |
| Molecular Formula | C₈H₁₆O₂ | cymitquimica.comnih.gov |
| Molecular Weight | 144.21 g/mol | nih.gov |
| InChIKey | SMYRRYXXNJLYLY-UHFFFAOYSA-N | cymitquimica.comnih.gov |
Table 2: Known Hazard Information for this compound
| Hazard Code | Description | Source |
|---|---|---|
| H302 | Harmful if swallowed | sigmaaldrich.com |
| H315 | Causes skin irritation | sigmaaldrich.com |
| H319 | Causes serious eye irritation | sigmaaldrich.com |
Computational and AI-driven Discovery
The future of chemical research is increasingly intertwined with computational and artificial intelligence-driven methodologies. These approaches promise to accelerate the discovery and optimization of molecules like this compound by enabling rapid prediction of their properties and interactions, thereby guiding experimental efforts more efficiently.
Application of Machine Learning for Property and Reactivity Prediction
The prediction of molecular properties is a cornerstone of chemical sciences, facilitating the swift screening of compounds and hastening the discovery of materials with desirable characteristics. arxiv.org Traditional experimental methods for determining fundamental properties such as melting point, boiling point, and vapor pressure are often time-consuming and resource-intensive. arxiv.org Machine learning (ML) offers a powerful alternative, transforming how molecular property prediction is approached. arxiv.org
For a compound like this compound, ML models can be trained on large datasets of known molecules to predict its physicochemical properties and reactivity. The core challenge lies in converting the molecular structure into a machine-readable format that retains essential chemical information. arxiv.org Techniques such as Mol2Vec can represent the molecule in a high-dimensional vector space, capturing its structural and chemical features. arxiv.org By employing state-of-the-art regression models like Gradient Boosting, XGBoost, and LightGBM, researchers can predict a range of properties. arxiv.org These models are adept at handling complex molecular data and capturing non-linear relationships between molecular features and their properties. arxiv.org For instance, ML models have achieved high accuracy, with R² values up to 0.93 for predicting critical temperature in molecules. arxiv.org Applying these models could provide rapid and accurate estimations of the properties of this compound, saving significant time and resources.
Furthermore, machine learning can predict the atomization energies of molecules, a key measure of their stability. nih.gov While simpler models can provide preliminary stability assessments, more sophisticated ML approaches are necessary for accurately modeling nonequilibrium geometries. nih.gov The accurate prediction of molecular properties is a critical step toward the rational design of new compounds in the chemical and pharmaceutical industries. nih.gov
High-Throughput Screening and Virtual Ligand Design
High-Throughput Screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds to identify those that show activity against a specific biological target. thermofisher.cn This method allows researchers to quickly assess thousands, or even tens of thousands, of diverse chemical compounds to find "hits". thermofisher.cn In the context of this compound, HTS could be employed to screen libraries of its derivatives or related analogues for specific biological activities.
Modern HTS libraries are designed to maximize structural and functional diversity while ensuring compounds have suitable pharmacokinetic properties. thermofisher.cn These libraries often exclude compounds known to cause false positives, such as those that are reactive, toxic, or insoluble. thermofisher.cn
Virtual Ligand Design, a computational counterpart to HTS, involves using computer models to predict the binding affinity of a molecule to a target protein. This in silico approach allows for the screening of vast virtual libraries of compounds before they are synthesized, saving considerable time and resources. For this compound and its potential derivatives, virtual screening could identify promising candidates for further investigation based on their predicted interactions with specific biological targets. Focused screening libraries, which are designed using computational methods to target specific biological activities, have demonstrated high hit rates and can facilitate the discovery of novel chemical entities. thermofisher.cn
Derivatives and Analogues for Enhanced Properties
The modification of a lead compound to enhance its desired properties is a fundamental strategy in medicinal chemistry and materials science. For this compound, the design and synthesis of derivatives and analogues hold significant potential for improving its bioactivity and other characteristics.
Design and Synthesis of Structurally Modified Analogues with Improved Bioactivity
The chemical structure of this compound, featuring a hydroxyl and a ketone group, provides reactive sites for modification. evitachem.com Chemical reactions such as oxidation, reduction, and substitution can be used to create a variety of derivatives. evitachem.com For example, the hydroxyl group can be oxidized, or it can undergo substitution reactions to introduce different functional groups. evitachem.com
A key analogue of interest is 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (also known as Furaneol), a well-known flavor compound. evitachem.comsigmaaldrich.com The synthesis of such furanone derivatives from related structures highlights a pathway for creating structurally modified analogues. evitachem.com By systematically altering the substituents on the hexanone backbone or by cyclizing the structure to form furanones or other heterocyclic systems, it is possible to generate a library of new compounds. The goal of this synthetic effort would be to produce analogues with enhanced biological activity, improved stability, or other desirable properties. The process often involves multi-step synthetic sequences to achieve the target molecules. evitachem.com
Investigation of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By comparing the activities of a series of structurally related compounds, researchers can identify the key chemical features (pharmacophores) responsible for their effects.
For this compound and its synthesized analogues, a systematic SAR investigation would be conducted. This involves testing each compound in relevant biological assays and comparing their activities. For example, if the target is an enzyme, the IC50 values (the concentration at which the compound inhibits 50% of the enzyme's activity) would be determined for each analogue.
The data gathered from these assays would allow researchers to build a model of the SAR. This model would reveal which parts of the molecule are essential for activity, which parts can be modified, and how specific modifications affect activity. For instance, it might be found that the hydroxyl group at the 4-position is critical for binding to a biological target, while modifications at the methyl groups at positions 2 and 5 are well-tolerated and can be used to fine-tune properties like solubility or metabolic stability. This understanding is invaluable for the rational design of more potent and selective compounds.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | evitachem.comnih.govcymitquimica.com |
| Molecular Weight | 144.21 g/mol | evitachem.comnih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 815-77-0 | nih.gov |
| Physical Form | Liquid | cymitquimica.comsigmaaldrich.com |
| Purity | ~95% | cymitquimica.comsigmaaldrich.com |
| InChI Key | SMYRRYXXNJLYLY-UHFFFAOYSA-N | nih.govcymitquimica.comsigmaaldrich.com |
| SMILES | CC(C)C(C(=O)C(C)C)O | nih.gov |
Q & A
Advanced Question: How can researchers reconcile discrepancies in yield and selectivity between enzymatic and Maillard synthesis methods?
Methodological Answer: Discrepancies arise from differences in reaction kinetics and side-product formation. To address this, employ kinetic modeling (e.g., Michaelis-Menten for enzymatic pathways) and reaction pathway analysis (DFT calculations for Maillard intermediates). Cross-validate using isotopic labeling (e.g., ¹³C-glucose) to trace carbon flow and identify bottlenecks. Comparative studies should include sensitivity analyses of variables like enzyme stability or sugar degradation rates .
Basic Question: What spectroscopic techniques are optimal for structural characterization of this compound?
Methodological Answer:
Advanced Question: What challenges exist in resolving enantiomers of this compound, and how are they addressed?
Methodological Answer: Chirality arises from the hydroxyl and methyl substituents. Use chiral capillary electrophoresis with cyclodextrin-based buffers or HPLC with chiral columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)). For ambiguous cases, synthesize enantiopure derivatives (e.g., Mosher esters) and compare NOE correlations in 2D NMR .
Basic Question: How is the solubility of this compound determined in different solvents?
Methodological Answer:
Employ gravimetric analysis by saturating solvents (e.g., water, ethanol, hexane) at controlled temperatures (e.g., 25–60°C). Use UV-Vis spectroscopy or HPLC to quantify dissolved concentrations. Data is modeled via Apelblat equation or van’t Hoff plots to predict thermodynamic parameters .
Advanced Question: How can Hansen solubility parameters (HSPs) guide solvent selection for crystallization?
Methodological Answer: Calculate HSPs (δD, δP, δH) using molecular dynamics simulations (e.g., COSMO-RS) or group contribution methods. Match with solvents having similar HSPs to maximize solubility. Experimental validation via phase diagrams (ternary solvent systems) optimizes crystal morphology and purity .
Basic Question: What analytical methods are used to detect trace impurities in this compound?
Methodological Answer:
Advanced Question: How do surface adsorption effects (e.g., glassware, HPLC columns) impact analytical accuracy?
Methodological Answer: Adsorption onto silica-based surfaces can skew quantification. Mitigate by:
- Surface deactivation : Treat glassware with silanizing agents.
- Mobile phase optimization : Add ion-pairing reagents (e.g., TFA) to reduce column interactions.
- Control experiments : Compare recovery rates in inert vs. untreated containers .
Basic Question: What computational models predict the thermodynamic properties of this compound?
Methodological Answer:
Density functional theory (DFT) calculates enthalpy, entropy, and Gibbs free energy. Molecular dynamics (MD) simulations predict phase behavior (e.g., melting points) using force fields like OPLS-AA. Validate against experimental DSC/TGA data .
Advanced Question: How do force field parameterization errors affect predictions for branched ketones?
Methodological Answer: Inaccuracies in torsional potentials and van der Waals radii lead to deviations in conformational energy landscapes. Address by re-parameterizing force fields using ab initio data (MP2/cc-pVTZ level) for key dihedral angles. Cross-check with Raman spectroscopy for vibrational modes .
Basic Question: What biosynthetic pathways produce this compound in natural systems?
Methodological Answer:
In plants, it forms via shikimate pathway derivatives (e.g., phenylpropanoid oxidation) or carotenoid degradation . Microbial pathways involve P450 monooxygenases acting on fatty acid precursors. Pathway elucidation requires ¹³C metabolic flux analysis and gene knockout studies .
Advanced Question: How can CRISPR-Cas9 editing elucidate regulatory genes in microbial biosynthesis?
Methodological Answer: Knock out putative regulatory genes (e.g., transcription factors) in model organisms (e.g., E. coli). Monitor metabolite flux via LC-MS/MS and transcriptome profiling (RNA-seq). Overexpress candidate genes to confirm enzyme function .
Basic Question: What protocols ensure safe handling of this compound in lab settings?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, goggles).
- Store under inert atmosphere (N₂) at 4°C.
- Follow OECD 423 guidelines for acute toxicity testing .
Advanced Question: How do in silico toxicology models (e.g., QSAR) prioritize in vivo testing endpoints?
Methodological Answer: QSAR models (e.g., TOPKAT, Derek Nexus) predict mutagenicity or hepatotoxicity based on structural alerts (e.g., α,β-unsaturated ketones). Validate predictions with Ames tests or hepG2 assays .
Basic Question: How are contradictory solubility or stability data resolved in literature?
Methodological Answer:
Conduct interlaboratory studies using standardized protocols (e.g., ICH Q2(R1)). Apply meta-analysis to identify outliers caused by impurities or measurement artifacts (e.g., hygroscopicity) .
Advanced Question: What statistical frameworks quantify uncertainty in physicochemical data?
Methodological Answer: Use Bayesian hierarchical models to integrate data from multiple sources, weighting studies by precision (e.g., measurement error variances). Report confidence intervals via Monte Carlo simulations .
Basic Question: How is this compound studied in environmental surface interactions?
Methodological Answer:
Adsorption experiments on model surfaces (e.g., silica, cellulose) quantify partition coefficients via HPLC-UV. ATR-FTIR monitors hydrogen bonding and degradation pathways .
Advanced Question: How does microspectroscopic imaging (e.g., ToF-SIMS) resolve nanoscale surface reactivity?
Methodological Answer: Time-of-flight secondary ion mass spectrometry (ToF-SIMS) maps spatial distribution of adsorbed molecules. Couple with AFM to correlate reactivity with surface topography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
